molecular formula C27H26O3 B12422896 6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid

6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid

Cat. No.: B12422896
M. Wt: 404.4 g/mol
InChI Key: LDGIHZJOIQSHPB-NCYGBWEDSA-N
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Description

6-[3-(1-Adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid is a complex organic compound featuring a unique structure that includes an adamantyl group, a hydroxyl group, and a naphthalene carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid involves several steps:

    Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.

    Cyclohexa-1,3,5-triene Formation: The cyclohexa-1,3,5-triene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Incorporation of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction using a suitable oxidizing agent.

    Naphthalene Carboxylic Acid Formation: The naphthalene ring can be synthesized through a series of aromatic substitution reactions, followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate specific steps in the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, the compound may be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicine, the compound has potential applications as a therapeutic agent due to its ability to interact with specific molecular targets. It may be investigated for its anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with similar aromatic properties but different functional groups.

    Dye Sensitized Solar Cell Compounds: Compounds used in solar cells that share some structural similarities but have different applications.

Uniqueness

6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid is unique due to its combination of an adamantyl group, a hydroxyl group, and a naphthalene carboxylic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C27H26O3

Molecular Weight

404.4 g/mol

IUPAC Name

6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid

InChI

InChI=1S/C27H26O3/c28-25-6-5-22(20-1-2-21-11-23(26(29)30)4-3-19(21)10-20)12-24(25)27-13-16-7-17(14-27)9-18(8-16)15-27/h1-6,10-12,16-18,28H,7-9,13-15H2,(H,29,30)/i5+1,6+1,12+1,22+1,24+1,25+1

InChI Key

LDGIHZJOIQSHPB-NCYGBWEDSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)[13C]4=[13C]([13CH]=[13CH][13C](=[13CH]4)C5=CC6=C(C=C5)C=C(C=C6)C(=O)O)O

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC6=C(C=C5)C=C(C=C6)C(=O)O)O

Origin of Product

United States

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